molecular formula C19H14O4 B304624 8-cinnamoyl-7-hydroxy-4-methyl-2H-chromen-2-one

8-cinnamoyl-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No. B304624
M. Wt: 306.3 g/mol
InChI Key: MFNVQLMPJMITCT-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-cinnamoyl-7-hydroxy-4-methyl-2H-chromen-2-one, also known as chrysin, is a natural flavonoid compound found in various plants, including passionflower, honey, and propolis. Chrysin has been widely studied for its potential health benefits, including its anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 8-cinnamoyl-7-hydroxy-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve multiple pathways. Chrysin has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of inflammatory mediators. Chrysin has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects against oxidative stress. Furthermore, 8-cinnamoyl-7-hydroxy-4-methyl-2H-chromen-2-one has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
Chrysin has been shown to have various biochemical and physiological effects. In animal studies, 8-cinnamoyl-7-hydroxy-4-methyl-2H-chromen-2-one has been found to reduce inflammation, oxidative stress, and lipid peroxidation. Chrysin has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animals. In addition, 8-cinnamoyl-7-hydroxy-4-methyl-2H-chromen-2-one has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 8-cinnamoyl-7-hydroxy-4-methyl-2H-chromen-2-one in lab experiments is its availability and relatively low cost compared to other natural compounds. Chrysin is also relatively stable and can be easily synthesized in large quantities. However, one limitation of using 8-cinnamoyl-7-hydroxy-4-methyl-2H-chromen-2-one is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments. In addition, 8-cinnamoyl-7-hydroxy-4-methyl-2H-chromen-2-one has been found to have low oral bioavailability in humans, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on 8-cinnamoyl-7-hydroxy-4-methyl-2H-chromen-2-one. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Further studies are needed to elucidate the mechanisms of action of 8-cinnamoyl-7-hydroxy-4-methyl-2H-chromen-2-one and to determine its optimal dosage and administration route. In addition, research on the development of 8-cinnamoyl-7-hydroxy-4-methyl-2H-chromen-2-one analogs with improved bioavailability and efficacy is warranted. Finally, more studies are needed to investigate the safety and potential side effects of 8-cinnamoyl-7-hydroxy-4-methyl-2H-chromen-2-one in humans.

Synthesis Methods

Chrysin can be synthesized from various starting materials, including 2-hydroxyacetophenone and cinnamoyl chloride. One of the most common methods for 8-cinnamoyl-7-hydroxy-4-methyl-2H-chromen-2-one synthesis is the Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and cinnamaldehyde. This reaction is catalyzed by a base, such as potassium hydroxide, and yields 8-cinnamoyl-7-hydroxy-4-methyl-2H-chromen-2-one as a yellow crystalline solid.

Scientific Research Applications

Chrysin has been extensively studied for its potential health benefits. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. Chrysin has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, 8-cinnamoyl-7-hydroxy-4-methyl-2H-chromen-2-one has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

Product Name

8-cinnamoyl-7-hydroxy-4-methyl-2H-chromen-2-one

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

7-hydroxy-4-methyl-8-[(E)-3-phenylprop-2-enoyl]chromen-2-one

InChI

InChI=1S/C19H14O4/c1-12-11-17(22)23-19-14(12)8-10-16(21)18(19)15(20)9-7-13-5-3-2-4-6-13/h2-11,21H,1H3/b9-7+

InChI Key

MFNVQLMPJMITCT-VQHVLOKHSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)/C=C/C3=CC=CC=C3)O

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C=CC3=CC=CC=C3)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C=CC3=CC=CC=C3)O

Origin of Product

United States

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